molecular formula C25H24N4O4S B2592145 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-15-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2592145
CAS No.: 1105207-15-5
M. Wt: 476.55
InChI Key: WCCFRRJURMJHKN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused bicyclic pyrazolo-pyridine core. Key structural features include:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, contributing sulfone (-SO₂-) functionality.
  • A 2-methoxyphenyl substituent on the carboxamide moiety.
  • 3-Methyl and 6-phenyl groups on the pyrazolo-pyridine scaffold.

These substituents influence physicochemical properties such as solubility, hydrogen-bonding capacity, and molecular recognition.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-16-23-19(25(30)27-20-10-6-7-11-22(20)33-2)14-21(17-8-4-3-5-9-17)26-24(23)29(28-16)18-12-13-34(31,32)15-18/h3-11,14,18H,12-13,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCFRRJURMJHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that belongs to the class of pyrazolo[3,4-b]pyridines. This class has been recognized for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential applications in treating various diseases, including cancer and neurological disorders.

Structural Characteristics

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of approximately 432.52 g/mol. The structure integrates a pyrazolo[3,4-b]pyridine core, a methoxyphenyl group, and a dioxidotetrahydrothiophene moiety, which may influence its biological activity and pharmacological properties.

FeatureDescription
Molecular FormulaC22H24N4O3SC_{22}H_{24}N_4O_3S
Molecular Weight432.52 g/mol
Key Functional GroupsDioxidotetrahydrothiophene, Methoxyphenyl, Pyrazolo[3,4-b]pyridine

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

A study indicated that derivatives with specific substitutions on the pyrazolo ring exhibited IC50 values as low as 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This suggests that the compound may be a potent candidate for further development as an anticancer agent.

The proposed mechanisms for the anticancer activity of pyrazolo[3,4-b]pyridines include:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, which is crucial for halting the proliferation of cancer cells.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways leading to programmed cell death.
  • Inhibition of Angiogenesis : Some derivatives have been reported to inhibit the formation of new blood vessels that supply tumors.

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of this compound. For example:

  • Antitumor Activity : A series of pyrazolo[3,4-b]pyridine derivatives were tested against several cancer cell lines, revealing that compounds with specific substitutions showed enhanced cytotoxicity .
  • GIRK Channel Activation : Another study focused on the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by similar derivatives, indicating potential neuroprotective effects .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the structural features of the compound allow it to effectively interact with key proteins involved in cancer progression and cellular signaling pathways.

Scientific Research Applications

Structural Characteristics

This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the dioxidotetrahydrothiophen moiety and the methoxyphenyl group enhances its reactivity and interaction with biological targets. Its unique structure contributes to its potential as a drug candidate.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown promising results against various cancer cell lines. A study reported that certain pyrazolo derivatives demonstrated cytotoxic activity with IC50 values as low as 2.59 µM against HeLa cells, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression and other diseases. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Interaction Studies

Interaction studies are crucial for understanding the biological effects of the compound. These studies typically involve assessing the binding affinity of the compound to various biological targets, including enzymes and receptors. Preliminary data suggest that modifications in the compound's structure can significantly influence its binding properties and biological activity .

Selectivity and Toxicity

The selectivity of the compound for cancer cells over normal cells is a critical factor in its therapeutic potential. Research indicates that certain derivatives exhibit high selectivity indices, suggesting lower toxicity to normal cells while maintaining efficacy against cancerous cells . This aspect is vital for developing safer cancer therapies.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related structures can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-olPyrazol moietyAnticancer activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acidCarboxylic acid groupVarying solubility profiles

This table illustrates how structural variations can lead to differences in biological activity and solubility characteristics.

Synthesis and Activity Evaluation

In one study, researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results showed a correlation between structural modifications and enhanced anticancer activity, emphasizing the importance of synthetic diversity in developing effective therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Compound A : N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
  • Core Structure : Pyrazolo[3,4-b]pyridine carboxamide.
  • Substituents :
    • Ethyl and methyl groups on the pyrazole ring.
    • 3,6-Dimethyl and 1-phenyl groups on the pyrazolo-pyridine core.
  • Molecular Weight : 374.4 g/mol (vs. ~450–470 g/mol estimated for the target compound).
  • Key Difference : Lacks the sulfone group and 2-methoxyphenyl moiety, resulting in lower polarity and reduced hydrogen-bonding capacity .
Compound B : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents: 4-Nitrophenyl and phenethyl groups. Diethyl ester and cyano functionalities.
  • Molecular Weight : ~500 g/mol.
  • Key Difference : Nitro and ester groups confer distinct electronic properties and metabolic stability compared to the target compound’s sulfone and methoxy groups .

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~450–470 g/mol (estimated) 374.4 g/mol ~500 g/mol
Polar Groups Sulfone (-SO₂-), methoxy (-OCH₃) Methyl, ethyl Nitro (-NO₂), ester (-COOEt)
Solubility (Predicted) Moderate (due to sulfone) Low (hydrophobic substituents) Low (nitro/ester groups)
Hydrogen-Bond Acceptors 6–8 4–5 7–9
Bioactivity Relevance Enhanced target binding (sulfone) Potential metabolic stability Nitro group may confer cytotoxicity

Hydrogen-Bonding and Crystal Packing

The sulfone group in the target compound enables strong hydrogen-bond interactions, as demonstrated in studies on molecular aggregation and crystal engineering . In contrast, Compound A’s lack of sulfone reduces its ability to form stable crystal lattices or biomolecular interactions.

Bioactivity and Pharmacokinetics

  • Target Compound : The sulfone group may improve aqueous solubility and membrane permeability, while the 2-methoxyphenyl group could enhance binding to aromatic-rich enzyme active sites (e.g., kinases or cytochrome P450 isoforms).
  • Compound A : Hydrophobic substituents may favor blood-brain barrier penetration but increase metabolic degradation risks.
  • Compound B : The nitro group could lead to reactive metabolite formation, limiting therapeutic utility despite high in vitro potency .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The sulfone and 2-methoxyphenyl groups in the target compound are critical for balancing solubility and target affinity, as seen in NMR studies comparing substituent effects on chemical shifts .
  • Synthetic Feasibility : The target compound’s synthesis likely involves sulfonation of tetrahydrothiophene, a step requiring careful optimization to avoid side reactions, as highlighted in methodologies for analogous heterocycles .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Answer: Synthesis involves multi-step protocols, including cyclocondensation, bromination, and coupling reactions. For analogous pyrazolo[3,4-b]pyridines, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates ring formation, followed by Boc protection (88% yield) and Pd-catalyzed coupling (70% yield) . Key factors include:

  • Temperature control (e.g., 100°C for coupling reactions).
  • Catalyst systems (e.g., Pd2(dba)3/XPhos for Suzuki-Miyaura couplings).
  • Purification methods (e.g., column chromatography or recrystallization).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms substituent positions via distinct proton shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon environments .
  • HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm mass error) .
  • IR Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) .

Advanced: How can computational methods enhance synthetic pathway design?

Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while reaction path searches optimize conditions. ICReDD’s integrated approach reduces development time by 30–50% by combining computational screening (e.g., solvent effects, catalyst selection) with experimental validation . For example, simulating Boc-deprotection kinetics can streamline stepwise synthesis.

Advanced: What strategies improve low yields in the final coupling step?

Answer:

  • Catalyst optimization : Replace Pd2(dba)3 with Pd(OAc)2 for higher turnover .
  • Solvent screening : Use DMF or THF to enhance solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, minimizing side-product formation.

Basic: What pharmacological models are suitable for initial activity screening?

Answer:

  • Kinase inhibition assays : Test against kinases like JAK2 or EGFR using fluorescence polarization.
  • Cellular cytotoxicity assays : Evaluate IC50 in cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets.

Advanced: How do structural modifications at the tetrahydrothiophene dioxide moiety affect properties?

Answer:

  • Electron-withdrawing groups (e.g., -SO2): Increase polarity, improving aqueous solubility (logP reduction by ~0.5 units) .
  • Ring size variation : Replacing tetrahydrothiophene with piperidine alters conformational flexibility, impacting binding affinity (e.g., ΔpIC50 = 1.2 in SAR studies) .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and buffer conditions (pH 7.4 vs. 7.0).
  • Orthogonal validation : Surface plasmon resonance (SPR) confirms binding kinetics, while ITC measures thermodynamic parameters .
  • Meta-analysis : Cross-reference IC50 values from >3 independent studies to identify outliers.

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) in airtight containers.
  • Solvent compatibility : Dissolve in DMSO (10 mM stock) to avoid hydrolysis .

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